molecular formula C15H17NO5 B7988006 (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid

Cat. No.: B7988006
M. Wt: 291.30 g/mol
InChI Key: MJQAQRIXFNHRQN-LBPRGKRZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is a chiral compound with a benzofuran moiety and a tert-butoxycarbonyl (Boc) protected amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chiral Center: The chiral center can be introduced using chiral auxiliaries or catalysts to ensure the desired stereochemistry.

    Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling Reactions: The protected amino acid is then coupled with the benzofuran moiety using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzofuran moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the compound can lead to the formation of reduced benzofuran derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the benzofuran ring, to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution.

Major Products Formed

Scientific Research Applications

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzofuran moiety can interact with hydrophobic pockets, while the Boc-protected amino group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid: The enantiomer of the compound with different stereochemistry.

    2-(Benzofuran-2-yl)acetic acid: A simpler analog without the Boc-protected amino group.

    2-(Benzofuran-2-yl)-2-aminoacetic acid: An analog with a free amino group instead of the Boc-protected group.

Uniqueness

(S)-2-(Benzofuran-2-yl)-2-((tert-butoxycarbonyl)amino)acetic acid is unique due to its chiral nature and the presence of both the benzofuran moiety and the Boc-protected amino group. This combination of features makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

(2S)-2-(1-benzofuran-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-15(2,3)21-14(19)16-12(13(17)18)11-8-9-6-4-5-7-10(9)20-11/h4-8,12H,1-3H3,(H,16,19)(H,17,18)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJQAQRIXFNHRQN-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](C1=CC2=CC=CC=C2O1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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